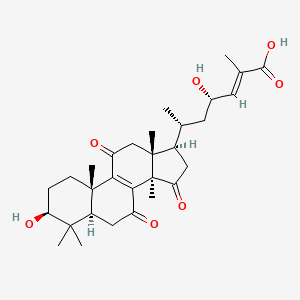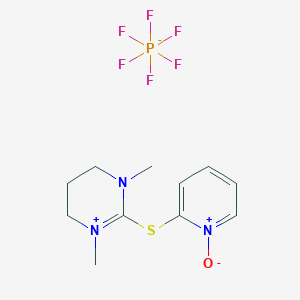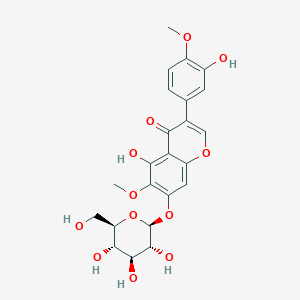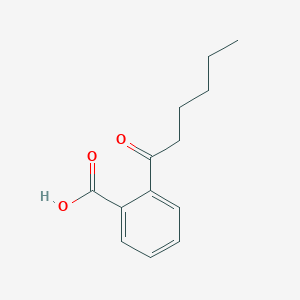
Ganoderic acid Z
Overview
Description
Mechanism of Action
Ganoderic acid Z is a bioactive compound derived from Ganoderma lucidum, a medicinal mushroom known for its wide range of therapeutic effects . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of the environment on its action.
Target of Action
This compound, like other ganoderic acids, has a wide range of pharmacological activities and therapeutic effects on human ailments Related compounds such as ganoderic acid a have been shown to target the nlrp3 inflammasome and IL-1R1 .
Mode of Action
For instance, Ganoderic acid A has been shown to inhibit the activity of the NLRP3 inflammasome .
Biochemical Pathways
Ganoderic acids are triterpenes with four cyclic and two linear isoprenes and are products of the mevalonate pathway . The mevalonate pathway uses acetyl-coenzyme A (acetyl-CoA) as an initial substrate; acetyl-CoA condenses to the intermediate 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is subsequently reduced to the intermediate mevalonate, and then forms isopentenyl-diphosphate (IPP) and its double bond isomer dimethylallyl .
Result of Action
Ganoderic acids are known to have a wide range of pharmacological activities and therapeutic effects on human ailments .
Action Environment
The biosynthesis of Ganoderic acids is influenced by various environmental factors, including nutritional conditions, physical means, and single chemical or biological signals . More and more evidence indicates that various signaling molecules (such as ROS, Ca 2+, NO, H 2 S, cAMP, and so on) are involved in Ganoderic acid biosynthesis regulation in response to environmental factors .
Biochemical Analysis
Biochemical Properties
Ganoderic Acid Z interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It primarily targets NF-κB, RAS-MAPK, PI3K/Akt/mTOR, and cell cycle resulting in apoptosis . The nature of these interactions involves binding to these biomolecules, leading to changes in their activity and function .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to have antitumor effects, anti-inflammatory effects, and antioxidation effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It primarily targets NF-κB, RAS-MAPK, PI3K/Akt/mTOR, and cell cycle resulting in apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, one study found that Ganoderic Acid A, a similar compound, had protective effects against α-amanitin-induced liver damage in mice
Metabolic Pathways
This compound is involved in the mevalonate pathway, a key metabolic pathway for the biosynthesis of terpenoids . It interacts with enzymes and cofactors in this pathway, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is known that this compound is a product of the mevalonate pathway, which primarily exists in the cytosol
Subcellular Localization
As a product of the mevalonate pathway, it is primarily synthesized in the cytosol
Preparation Methods
Synthetic Routes and Reaction Conditions: Ganoderic acid Z is primarily obtained through the cultivation of Ganoderma lucidum. The biosynthesis of ganoderic acids involves the mevalonate pathway, which uses acetyl-coenzyme A as an initial substrate. This pathway leads to the formation of isopentenyl-diphosphate and its isomer dimethylallyl diphosphate, which further condense to form triterpenes .
Industrial Production Methods: Industrial production of this compound involves the cultivation of Ganoderma lucidum using various bioengineering techniques. Liquid fermentation is a common method, where the fungus is grown in a nutrient-rich liquid medium. The process includes plate culture, primary shake flask culture, and fermentor preparation. Optimization of carbon and nitrogen sources is crucial for maximizing biomass and substrate utilization .
Chemical Reactions Analysis
Types of Reactions: Ganoderic acid Z undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide are used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce ketones and aldehydes to alcohols.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule.
Major Products: The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of this compound, each with distinct pharmacological activities .
Scientific Research Applications
Ganoderic acid Z has a wide range of scientific research applications:
Chemistry: It serves as a valuable resource for the development of new drugs due to its diverse chemical structure and biological activities.
Biology: Studies have shown that this compound can modulate various biological pathways, making it a potential candidate for treating diseases.
Medicine: It has demonstrated anti-tumor, anti-inflammatory, and hepatoprotective effects, making it a promising compound for therapeutic applications.
Industry: The compound is used in the production of dietary supplements and functional foods due to its health benefits
Comparison with Similar Compounds
Ganoderic acid Z is unique among ganoderic acids due to its specific chemical structure and biological activities. Similar compounds include:
Ganoderic acid A: Known for its hepatoprotective and anti-tumor effects.
Ganoderic acid B: Exhibits anti-inflammatory and antioxidant properties.
Lucidenic acids: Another group of triterpenoids found in Ganoderma species, known for their anti-cancer and neuroprotective activities.
This compound stands out due to its distinct pharmacological profile and potential therapeutic applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(E,4S,6R)-4-hydroxy-6-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h11,15,17-18,21-22,31,34H,8-10,12-14H2,1-7H3,(H,36,37)/b16-11+/t15-,17+,18-,21+,22+,28+,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJBNEAPLDQWLQ-AVCLMWMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C=C(C)C(=O)O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@@H](/C=C(\C)/C(=O)O)O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001151654 | |
| Record name | (3β,23S,24E)-3,23-Dihydroxy-7,11,15-trioxolanosta-8,24-dien-26-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001151654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
294674-09-2 | |
| Record name | (3β,23S,24E)-3,23-Dihydroxy-7,11,15-trioxolanosta-8,24-dien-26-oic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=294674-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3β,23S,24E)-3,23-Dihydroxy-7,11,15-trioxolanosta-8,24-dien-26-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001151654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of Ganoderic Acid Z compare to other similar compounds, and how does this impact its activity?
A2: this compound is structurally similar to Methyl Ganoderic Acid DM, another triterpenoid found in Ganoderma lucidum. Methyl Ganoderic Acid DM demonstrates potent inhibitory effects on osteoclastogenesis, a process crucial in bone resorption []. While Ganoderic Acid DM also inhibits osteoclastogenesis, a key structural difference – the presence of a methyl ester at C-26 in Methyl Ganoderic Acid DM – appears to enhance this inhibitory activity compared to this compound []. This suggests that specific structural features within this class of compounds can significantly influence their biological activity and potency.
Q2: What are the primary sources of this compound?
A3: this compound has been primarily isolated from the fruiting body of the Ganoderma lucidum mushroom [], a fungus traditionally used in East Asian medicine. Interestingly, it has also been found in Ganoderma theaecolum [], another species of the Ganoderma genus, highlighting the potential diversity of bioactive compounds within this fungal genus.
Q3: What analytical techniques are commonly employed for the isolation and characterization of this compound?
A4: Researchers utilize various techniques for isolating and characterizing this compound. Initial extraction often involves solvents like ethanol, followed by purification steps such as preparative HPLC and column chromatography employing silica gel and ODS (octadecylsilyl silica gel) []. Structural elucidation relies heavily on spectroscopic data analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1631417.png)



![(1R)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2-thione](/img/structure/B1631435.png)



